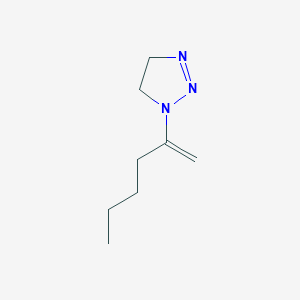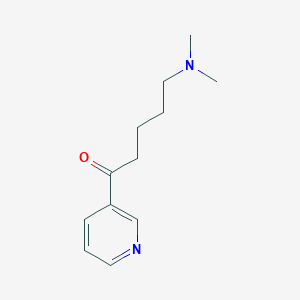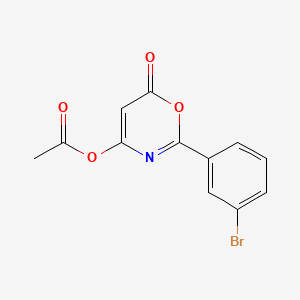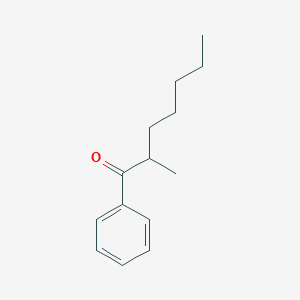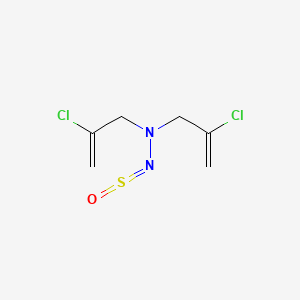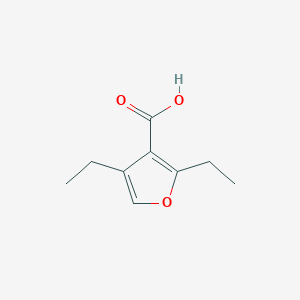![molecular formula C24H18N6O4S2 B13987070 4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 59541-31-0](/img/structure/B13987070.png)
4-[2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is particularly noted for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- involves multiple steps. One common method includes the reaction of (Z)-4-amino-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide with 2-hydroxybenzaldehyde under slightly heated conditions (80°C) for 2 hours . The reaction yields a characteristic yellow precipitate, which is then purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and plays a crucial role in regulating pH and promoting tumor growth. By inhibiting CA IX, the compound disrupts the tumor’s metabolic processes, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
Uniqueness
BENZENESULFONAMIDE,4-[2-(3,5-DIOXO-1,2-DIPHENYL-4-PYRAZOLIDINYLIDENE)HYDRAZINYL]-N-2-THIAZOLYL- stands out due to its specific structure, which allows for selective inhibition of CA IX over other carbonic anhydrase isoforms. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .
Properties
CAS No. |
59541-31-0 |
|---|---|
Molecular Formula |
C24H18N6O4S2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C24H18N6O4S2/c31-22-21(23(32)30(19-9-5-2-6-10-19)29(22)18-7-3-1-4-8-18)27-26-17-11-13-20(14-12-17)36(33,34)28-24-25-15-16-35-24/h1-16,31H,(H,25,28) |
InChI Key |
DXCROFSBOHNLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)N=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)
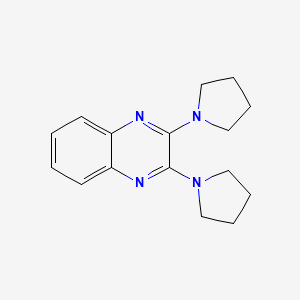
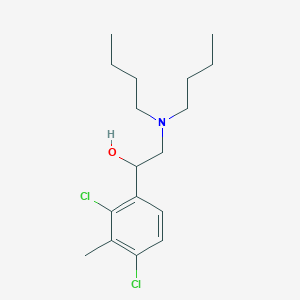
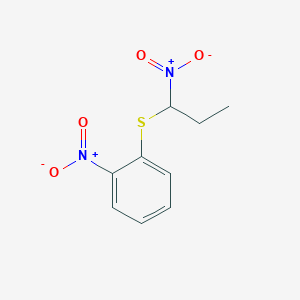

![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)

![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
